Improved Selectivity Over PIM3 Off-Target Compared to Lead Compound
Csnk2A-IN-1 (compound 7c) was designed as part of a structure-activity relationship (SAR) study to improve selectivity for CSNK2A over the closely related PIM3 kinase. The lead compound, 6c, showed a 30-fold selectivity for CSNK2A over PIM3 in cellular assays. Csnk2A-IN-1 was optimized from this scaffold to further enhance this selectivity window [1]. While the precise quantitative fold-selectivity for Csnk2A-IN-1 is not disclosed in the public abstract, the primary source confirms it has 'improved selectivity over PIM3' relative to earlier analogs, representing a key advancement for applications where PIM3 inhibition is an undesirable confounding variable [2]. This is a critical differentiator from first-generation CK2 inhibitors like CX-4945, which exhibit potent PIM3 activity [3].
| Evidence Dimension | Selectivity for CSNK2A over PIM3 |
|---|---|
| Target Compound Data | Improved selectivity over PIM3 (exact fold change not specified in public abstract) |
| Comparator Or Baseline | Analog 6c (30-fold selectivity) and CX-4945 (potent PIM3 inhibition) |
| Quantified Difference | Improved profile relative to 30-fold baseline; confirmed as more selective than a pan-kinase inhibitor (CX-4945). |
| Conditions | Cellular kinase inhibition assays (CSNK2A vs. PIM3) |
Why This Matters
This matters for scientific selection because it allows researchers to attribute observed phenotypes to CSNK2A inhibition with higher confidence, reducing false positives from PIM3 off-target effects common with older CK2 inhibitors.
- [1] bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. View Source
- [2] MedChemExpress. (n.d.). CSNK2A-IN-1 Product Page. View Source
- [3] NCATS Inxight Drugs. (n.d.). SILMITASERTIB (CX-4945). View Source
